molecular formula C21H27NO2 B5708968 1-[3-(benzyloxy)-4-methoxybenzyl]-4-methylpiperidine

1-[3-(benzyloxy)-4-methoxybenzyl]-4-methylpiperidine

Cat. No. B5708968
M. Wt: 325.4 g/mol
InChI Key: VPCHWVDOCCVZNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(benzyloxy)-4-methoxybenzyl]-4-methylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. It is commonly referred to as BMBP and is used in scientific research applications. The compound has been found to have potential therapeutic effects in various fields, including cancer treatment and pain management.

Mechanism of Action

The exact mechanism of action of 1-[3-(benzyloxy)-4-methoxybenzyl]-4-methylpiperidine is not fully understood. However, it has been proposed that the compound acts by inhibiting specific enzymes and receptors that are involved in the growth and proliferation of cancer cells. It has also been suggested that the compound may act by modulating specific neurotransmitters that are involved in pain perception and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 1-[3-(benzyloxy)-4-methoxybenzyl]-4-methylpiperidine can induce apoptosis (programmed cell death) in cancer cells. The compound has also been shown to decrease the expression of specific genes that are involved in cancer cell growth and proliferation. In addition, the compound has been shown to reduce pain perception and inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[3-(benzyloxy)-4-methoxybenzyl]-4-methylpiperidine in lab experiments is its relatively simple synthesis method. The compound is also stable and can be stored for extended periods without degradation. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

For the study of this compound include investigating its anti-cancer properties, its potential use in pain management, and developing more soluble analogs.

Synthesis Methods

The synthesis of 1-[3-(benzyloxy)-4-methoxybenzyl]-4-methylpiperidine involves the reaction of 3-(benzyloxy)-4-methoxybenzaldehyde with 4-methylpiperidine in the presence of a reducing agent. The reaction is carried out under specific conditions to ensure the formation of the desired compound. The synthesis of this compound has been reported in several research studies, and it is considered to be a relatively simple process.

Scientific Research Applications

1-[3-(benzyloxy)-4-methoxybenzyl]-4-methylpiperidine has been extensively studied for its potential therapeutic applications in various fields. The compound has been found to have anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro. It has also been found to have analgesic properties and has been studied for its potential use in pain management. In addition, the compound has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.

properties

IUPAC Name

1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-4-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2/c1-17-10-12-22(13-11-17)15-19-8-9-20(23-2)21(14-19)24-16-18-6-4-3-5-7-18/h3-9,14,17H,10-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCHWVDOCCVZNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC(=C(C=C2)OC)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198668
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-methylpiperidine

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